5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

Catalog No.
S7755802
CAS No.
M.F
C11H9BrN2O2
M. Wt
281.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamid...

Product Name

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

IUPAC Name

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-3-13-10(4-7)14-11(15)8-5-9(12)16-6-8/h2-6H,1H3,(H,13,14,15)

InChI Key

KQZCVGUZLGFOMS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=COC(=C2)Br

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=COC(=C2)Br
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide, also known as BMF, is an organic chemical with potential use in the fields of medicine and industry. This paper aims to provide an overview of BMF, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is a synthetic compound that belongs to the furan carboxamide family. It was first synthesized and evaluated for its potential anti-cancer properties in 2008. Carboxamides are known for their bioactivity and are often used as pharmaceutical intermediates.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is a white powder with a molecular formula of C13H11BrN2O2. It has a molecular weight of 302.1 g/mol. 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has a melting point of approximately 177-179°C. It is soluble in organic solvents such as DMSO, DMF, and methanol.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis typically involves the reaction of the corresponding furan-3-carboxylic acid with 4-methyl-2-chloropyridine followed by the reaction with sodium bromide. The final step involves the amidation of the carboxylic acid with a primary amine. The product can be characterized by various techniques including NMR spectroscopy and mass spectrometry.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide can be analyzed using various techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has been shown to have potential anti-cancer properties through its ability to inhibit the activity of HDAC6, a protein that plays a role in the growth and survival of cancer cells. 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
There is limited information about the toxicity and safety of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide in scientific experiments. However, studies have shown that 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has low toxicity and does not exhibit any significant adverse effects.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has potential use in various fields of research including anti-cancer, anti-inflammatory, and neuroprotective research. 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has also been used as a reagent in organic synthesis.
There are limited studies on the use of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide in scientific research. However, studies have shown its potential as a therapeutic agent in the treatment of cancer and inflammatory-related diseases.
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has potential implications in various fields of research and industry including pharmaceuticals, agriculture, and chemical synthesis.
Limitations:
One of the limitations of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is its limited water solubility, which may limit its use in aqueous environments. Additionally, more studies are needed to fully understand the potential toxicity and safety concerns of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide.
There are several potential future directions for research on 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide, including:
- Further studies on the efficacy of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide as a therapeutic agent in the treatment of cancer and inflammatory-related diseases.
- Development of more efficient and scalable synthetic routes to 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide.
- Investigation of the potential use of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide in agriculture, specifically as a pesticide or herbicide.
- Development of novel derivatives of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide with improved properties.
- Investigation into the potential use of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide as a reagent in organic synthesis.
- Studies on the mechanism of action of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.98474 g/mol

Monoisotopic Mass

279.98474 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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